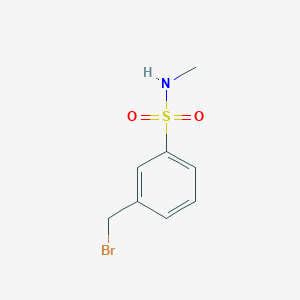

3-(bromomethyl)-N-methylbenzenesulfonamide

Descripción

3-(Bromomethyl)-N-methylbenzenesulfonamide (CAS: 914094-74-9) is a benzenesulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol. Key physical properties include a predicted density of 1.558 g/cm³, boiling point of 371.4°C, and pKa of 11.26 . The bromomethyl group at the meta position of the benzene ring and the N-methyl sulfonamide moiety make it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Its reactivity is attributed to the labile bromine atom, which facilitates further functionalization in pharmaceuticals and agrochemicals .

Propiedades

Fórmula molecular |

C8H10BrNO2S |

|---|---|

Peso molecular |

264.14 g/mol |

Nombre IUPAC |

3-(bromomethyl)-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 |

Clave InChI |

DGCRGKVPWCSRKW-UHFFFAOYSA-N |

SMILES canónico |

CNS(=O)(=O)C1=CC=CC(=C1)CBr |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(bromometil)-N-metilbencenosulfonamida típicamente involucra la bromación de N-metilbencenosulfonamida. Un método común es hacer reaccionar N-metilbencenosulfonamida con bromo en presencia de un solvente adecuado como el ácido acético. La reacción generalmente se lleva a cabo a temperatura ambiente para evitar la sobrebromación.

Métodos de Producción Industrial

En un entorno industrial, la producción de 3-(bromometil)-N-metilbencenosulfonamida se puede escalar utilizando reactores de flujo continuo. Esto permite un mejor control de las condiciones de reacción y una mayor seguridad. El uso de bromo como reactivo se gestiona cuidadosamente para evitar cualquier situación peligrosa.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(bromometil)-N-metilbencenosulfonamida puede sufrir varios tipos de reacciones químicas, que incluyen:

Sustitución Nucleofílica (SN2): El grupo bromometil puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.

Oxidación: El compuesto puede ser oxidado para formar ácidos sulfónicos u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en aminas.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y metóxido de sodio. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como el dimetilsulfóxido (DMSO) o acetonitrilo.

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.

Principales Productos Formados

Sustitución Nucleofílica: Los productos incluyen azidas, tiocianatos y éteres.

Oxidación: Los productos incluyen ácidos sulfónicos y otros derivados oxidados.

Reducción: Los productos incluyen aminas primarias o secundarias.

Aplicaciones Científicas De Investigación

3-(bromometil)-N-metilbencenosulfonamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antibacterianas y antifúngicas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como candidato a fármaco para diversas enfermedades.

Industria: Se utiliza en la producción de productos químicos especiales y como reactivo en la síntesis orgánica.

Mecanismo De Acción

El mecanismo de acción de 3-(bromometil)-N-metilbencenosulfonamida involucra su interacción con moléculas biológicas. El grupo bromometil puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, potencialmente inhibiendo su función. Esta modificación covalente puede interrumpir las vías biológicas esenciales, lo que lleva a los efectos biológicos del compuesto.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Crystallographic and Physicochemical Insights

- Crystal Packing: Unlike N-(3-methylbenzoyl)-2-methylbenzenesulfonamide (monoclinic, P21/c space group), the target compound lacks published crystallographic data, suggesting opportunities for structural studies .

- Solubility and Stability: The aminomethyl analogue (3-(aminomethyl)-N-methylbenzenesulfonamide) likely has higher water solubility due to the polar NH₂ group, whereas the bromomethyl derivative’s hydrophobicity favors organic-phase reactions .

Actividad Biológica

3-(Bromomethyl)-N-methylbenzenesulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromomethyl group attached to a benzenesulfonamide moiety, which is known for its diverse biological activities. The presence of the bromine atom may enhance the lipophilicity and reactivity of the molecule, potentially influencing its interaction with biological targets.

Overview

3-(Bromomethyl)-N-methylbenzenesulfonamide has been evaluated for its antibacterial properties against various strains of bacteria. Sulfonamides are generally known for their ability to inhibit bacterial growth by interfering with folate synthesis.

Case Studies and Research Findings

-

In Vitro Studies :

- A study reported that sulfonamide derivatives, including 3-(bromomethyl)-N-methylbenzenesulfonamide, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

- The compound demonstrated lower MIC values compared to traditional antibiotics, suggesting enhanced potency against resistant strains.

-

Mechanism of Action :

- The primary mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), crucial for bacterial folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt nucleotide synthesis, leading to bacterial cell death.

-

Structure-Activity Relationship (SAR) :

- Modifications to the sulfonamide structure have been shown to affect biological activity significantly. For instance, the introduction of electron-withdrawing groups like bromine at specific positions on the aromatic ring can enhance binding affinity to DHPS.

- A comparative analysis indicated that compounds with halogen substitutions exhibited improved antibacterial efficacy due to increased lipophilicity and better membrane penetration.

Table 1: Antibacterial Activity of 3-(Bromomethyl)-N-methylbenzenesulfonamide

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 8 | Lower than Methicillin (16 µg/mL) |

| Escherichia coli | 16 | Comparable to Ciprofloxacin (16 µg/mL) |

| Pseudomonas aeruginosa | 32 | Higher than Meropenem (8 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.